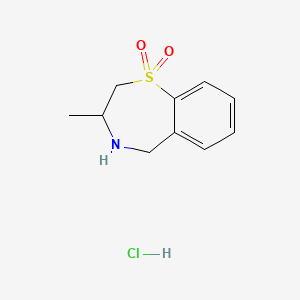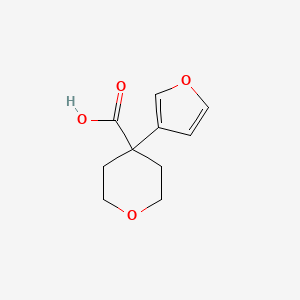
4-(Furan-3-yl)oxane-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Furan-3-yl)oxane-4-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an oxane ring, which is a six-membered ring containing one oxygen atom The carboxylic acid group is attached to the oxane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-3-yl)oxane-4-carboxylic acid typically involves the formation of the furan ring followed by the construction of the oxane ring. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a furan derivative with a suitable diol can lead to the formation of the oxane ring through intramolecular cyclization.
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. Catalysts such as transition metal complexes can be employed to facilitate the cyclization process. Additionally, optimization of reaction conditions, such as temperature and solvent choice, is crucial for large-scale production.
化学反应分析
Types of Reactions
4-(Furan-3-yl)oxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The oxane ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amines for amidation are commonly employed.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Esters and amides of this compound.
科学研究应用
4-(Furan-3-yl)oxane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic properties.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the production of polymers and materials with unique properties.
作用机制
The mechanism of action of 4-(Furan-3-yl)oxane-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
相似化合物的比较
Similar Compounds
Furan-3-carboxylic acid: Similar structure but lacks the oxane ring.
Tetrahydrofuran-3-carboxylic acid: Similar structure but the furan ring is fully hydrogenated.
Furan-2,5-dicarboxylic acid: Contains two carboxylic acid groups on the furan ring.
Uniqueness
4-(Furan-3-yl)oxane-4-carboxylic acid is unique due to the presence of both a furan and an oxane ring in its structure. This dual-ring system imparts distinct chemical and physical properties, making it a versatile compound for various applications. The combination of aromaticity from the furan ring and the flexibility of the oxane ring allows for diverse reactivity and interactions with other molecules.
属性
分子式 |
C10H12O4 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC 名称 |
4-(furan-3-yl)oxane-4-carboxylic acid |
InChI |
InChI=1S/C10H12O4/c11-9(12)10(2-5-13-6-3-10)8-1-4-14-7-8/h1,4,7H,2-3,5-6H2,(H,11,12) |
InChI 键 |
QGPVFRZZAYOUIF-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1(C2=COC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(Tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid](/img/structure/B13532932.png)
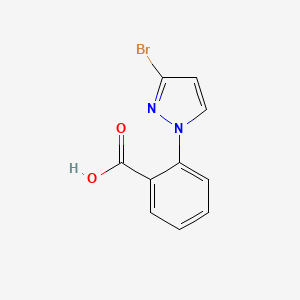
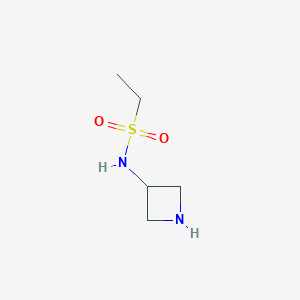

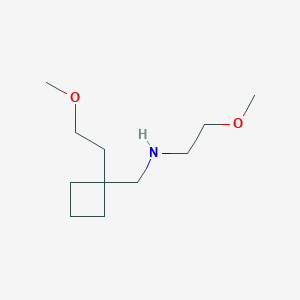
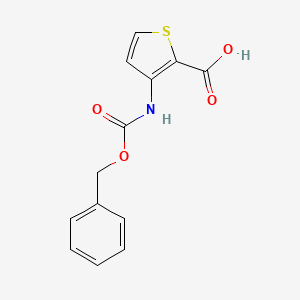
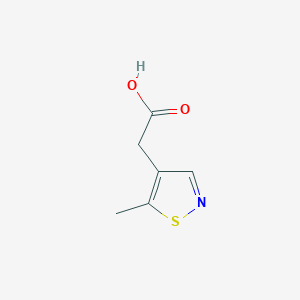



![2-[4-(Methoxycarbonyl)phenyl]-2-methylpropanoic acid](/img/structure/B13533000.png)
![5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B13533025.png)
